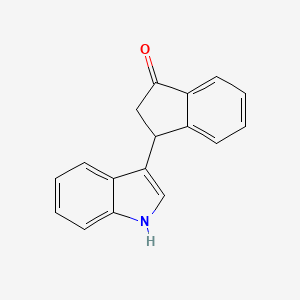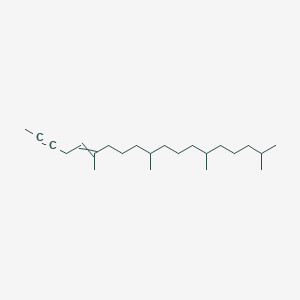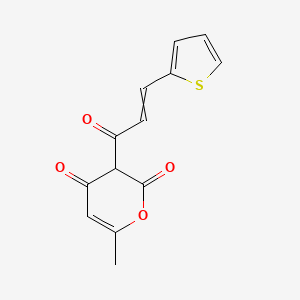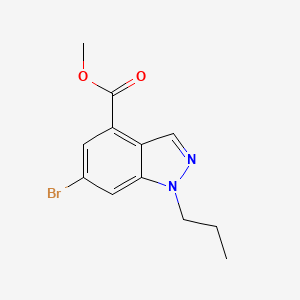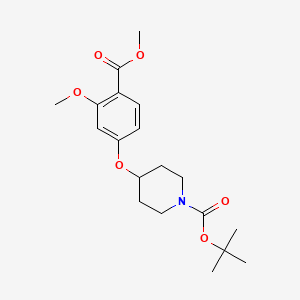
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate
Übersicht
Beschreibung
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzoate ester, a methoxy group, and a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the esterification of 2-methoxybenzoic acid to form Methyl 2-methoxybenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with 1-Boc-4-piperidinol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected piperidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the Boc group.
Major Products
Oxidation: Formation of 2-methoxy-4-(1-Boc-4-piperidyloxy)benzoic acid.
Reduction: Formation of 2-methoxy-4-(1-Boc-4-piperidyloxy)benzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the Boc-protected piperidine.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding assays.
Medicine: Investigated for its potential as a prodrug or a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active piperidine derivative. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors that are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methoxybenzoate: Lacks the piperidine and Boc groups, making it less versatile in certain applications.
Methyl 4-(1-Boc-4-piperidyloxy)benzoate: Similar structure but without the methoxy group, affecting its reactivity and interactions.
Methyl 2-methoxy-4-(4-piperidyloxy)benzoate: Lacks the Boc protection, which can influence its stability and reactivity.
Uniqueness
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various fields of research and industrial applications .
Eigenschaften
Molekularformel |
C19H27NO6 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
tert-butyl 4-(3-methoxy-4-methoxycarbonylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO6/c1-19(2,3)26-18(22)20-10-8-13(9-11-20)25-14-6-7-15(17(21)24-5)16(12-14)23-4/h6-7,12-13H,8-11H2,1-5H3 |
InChI-Schlüssel |
QXORVKDVKWRXDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-1-[(3,5-dichloropyridin-4-yl)methyl]-6-methoxyphthalazine](/img/structure/B8524794.png)


![[2-(3-Bromo-benzo[b]thiophen-2-yl)-ethyl]-dimethyl-amine](/img/structure/B8524815.png)



